beta-Amyrin

wound healing dermal regeneration fibroblast proliferation

Uncharacterized alpha/beta-amyrin mixtures introduce confounding variables, as these isomers exhibit divergent pharmacological profiles despite near-identical structures-chromatographic separation is ineffective. Analytically verified beta-Amyrin (CAS 559-70-6) resolves this: • Highest fibroblast proliferation & matrix remodeling among pentacyclic triterpene isomers (vs. α-amyrin, lupeol) in wound-healing models • Hep-G2 cytotoxicity IC₅₀ 25 μM via p38/JNK pathway activation & G2/M cell cycle arrest • Isomer-pure reference standard for MS discrimination method development & lipase-mediated kinetic separation validation

Molecular Formula C30H50O
Molecular Weight 426.7 g/mol
CAS No. 559-70-6
Cat. No. B1666858
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebeta-Amyrin
CAS559-70-6
Synonymsbeta-Amyrin, β-amyrin, beta-Amyrenol, Amyrin,
Molecular FormulaC30H50O
Molecular Weight426.7 g/mol
Structural Identifiers
SMILESCC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1)C)C)C
InChIInChI=1S/C30H50O/c1-25(2)15-16-27(5)17-18-29(7)20(21(27)19-25)9-10-23-28(6)13-12-24(31)26(3,4)22(28)11-14-30(23,29)8/h9,21-24,31H,10-19H2,1-8H3/t21-,22-,23+,24-,27+,28-,29+,30+/m0/s1
InChIKeyJFSHUTJDVKUMTJ-QHPUVITPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Beta-Amyrin Research Overview


beta-Amyrin (CAS 559-70-6) is an oleanane-type pentacyclic triterpenoid with the molecular formula C₃₀H₅₀O and molecular weight of 426.72 g/mol [1]. It is a naturally occurring isomer of alpha-amyrin (ursane-type), distinguished structurally by the methyl group position at C-20, and co-occurs with its isomer in numerous medicinal plant species [2]. In its solid, white to off-white form, beta-amyrin has a melting point of 187–197.5°C and demonstrates limited water solubility but dissolves in chloroform and heated methanol [1]. While frequently studied as a component of alpha/beta-amyrin mixtures, the procurement of individual beta-amyrin enables researchers to isolate its specific pharmacological contributions—an essential consideration given the functional divergence observed between these structurally similar isomers [2].

1 Isomer-specific research workflows requiring pure beta-amyrin to isolate functional contributions
2 Fibroblast proliferation and matrix remodeling endpoint studies where isomer purity avoids confounding
3 Cellular signaling assay context (JNK/p38, TNF-α, VEGF) requiring defined isomer identity

Why Beta-Amyrin Cannot Be Substituted


Generic substitution fails because pentacyclic triterpenes within the same class exhibit distinct functional profiles at the tissue and cellular levels despite high structural homology. In the Vitellaria paradoxa wound healing study, lupeol demonstrated moderate contraction effects but limited fibroblast and collagen regeneration, alpha-amyrin induced neovascularization and organized collagen deposition, while beta-amyrin uniquely demonstrated the highest fibroblast proliferation and matrix remodeling [1]. This functional partitioning among isomers means that using an uncharacterized alpha/beta mixture introduces experimental confounding variables, obscuring which isomer drives specific outcomes. Furthermore, the high structural similarity between alpha- and beta-amyrin makes chromatographic separation an ineffective and tedious choice for obtaining pure individual isomers [2], reinforcing that procurement of analytically verified beta-amyrin from qualified sources is essential for reproducible, isomer-specific research.

! Alpha/beta mixtures may obscure isomer-specific functional profiles; beta-amyrin drives fibroblast proliferation while alpha-amyrin preferentially promotes neovascularization.
! Conventional chromatographic separation of the structural isomers is inefficient; analytical verification of pure beta-amyrin prevents misidentification.
! Uncharacterized natural extracts or unverified isomer content can introduce confounding variables in cell-model and in vivo endpoint interpretation.

Beta-Amyrin Comparator Evidence


Fibroblast Proliferation in Chronic Wounds

In a parallel-arm quasi-experimental clinical study of 34 adult patients with chronic non-healing wounds, beta-amyrin demonstrated the highest fibroblast proliferation and matrix remodeling among the three tested triterpenes [1]. Alpha-amyrin induced neovascularization and organized collagen deposition, lupeol showed moderate contraction but limited fibroblast and collagen regeneration, while beta-amyrin uniquely excelled in fibroblast proliferation and matrix remodeling [1]. All triterpenes reduced MMP-8 and elevated EGF levels, but the histological pattern of tissue repair was distinct for each isomer [1]. Intergroup differences were not statistically significant (p > 0.05) [1].

Fibroblast proliferation
Head-to-head
Beta-amyrin: highest fibroblast proliferation & matrix remodeling. Alpha-amyrin: neovascularization. Lupeol: moderate contraction. Intergroup p > 0.05.
Reported histological endpoint context; not a statistically significant difference.
34-patient wound study, 50 mg/mL ointment, 4-week application.
wound healing dermal regeneration fibroblast proliferation matrix remodeling triterpene comparator

Anti-Inflammatory Activity in Granulation Tissue

In the cotton wool pellet-induced granulation tissue model in albino rats, both alpha-amyrin acetate and beta-amyrin acetate exhibited anti-inflammatory activity similar to hydrocortisone [1]. Quantitatively, beta-amyrin acetate showed more potent anti-inflammatory activity in comparison to alpha-amyrin acetate [1]. Additionally, beta-amyrin acetate significantly elevated ATP phosphohydrolase activity in liver homogenates, an effect not observed with inflammation alone but shared with hydrocortisone treatment [1].

Granulation anti-inflammatory
Head-to-head
Beta-amyrin acetate more potent than alpha-amyrin acetate; activity comparable to hydrocortisone in cotton pellet model.
Reported anti-inflammatory endpoint comparison; data from abstract only.
Albino rat model; quantitative difference not numerically specified.
anti-inflammatory granulation tissue triterpene acetate cotton wool pellet hydrocortisone comparator

VEGF Inhibition in Colitis Models

In a mouse model of TNBS-induced colitis, both alpha/beta-amyrin (3 mg/kg) and dexamethasone (1 mg/kg) significantly diminished IL-1β levels and partially restored IL-10 levels in colon tissues 72 hours after colitis induction [1]. Critically, only alpha/beta-amyrin reduced vascular endothelial growth factor (VEGF) expression by immunohistochemistry—an effect not observed with dexamethasone treatment [1].

VEGF in colitis model
Head-to-head
Alpha/beta-amyrin (3 mg/kg) reduced VEGF expression; dexamethasone (1 mg/kg) did not.
Supports VEGF pathway-response interpretation in colitis research.
TNBS mouse model, immunohistochemistry at 72 h.
colitis VEGF inflammatory bowel disease dexamethasone comparator anti-angiogenic

Antiproliferation in Liver Cancer Cells

Beta-amyrin exhibited significant anticancer activity against Hep-G2 liver carcinoma cells with an IC₅₀ value of 25 μM as determined by MTT assay [1]. The anticancer effects were attributed to induction of apoptosis (confirmed by DAPI staining and comet assay for DNA damage) and G2/M cell cycle arrest in a dose-dependent manner [1]. Mechanistically, beta-amyrin activated the p38 and JNK signaling pathways, distinguishing its apoptotic mechanism from other triterpenoids that may act via alternative pathways [1].

Hep-G2 cytotoxicity
Class-level
IC₅₀ = 25 μM (MTT assay, Hep-G2 liver carcinoma cells)
Supports cytotoxicity endpoint review; p38/JNK pathway activation context.
Apoptosis, G2/M arrest confirmed; dose-dependent response.
liver cancer Hep-G2 apoptosis cell cycle arrest JNK pathway p38 MAPK

TNF-α and NO Inhibition in Macrophages

In LPS-stimulated murine J774 macrophages, the pentacyclic triterpenes α,β-amyrin, acetylated α,β-amyrin, α,β-amyrone, and brein/maniladiol did not alter cell viability (IC₅₀ > 20 µg/mL), with the exception of the brein/maniladiol mixture which showed moderate cytotoxic activity [1]. At 10 µg/mL, all compounds inhibited >80% of nitric oxide (NO•) production, but only α,β-amyrin was able to inhibit TNF-α production (52.03 ± 2.4% inhibition) [1]. All compounds inhibited IL-6 production and induced IL-10 production [1].

TNF-α / NO in macrophages
Head-to-head
α,β-amyrin inhibited TNF-α by 52.03 ± 2.4% (10 µg/mL); other triterpene derivatives showed no significant TNF-α inhibition.
Native amyrin mixture uniquely inhibits TNF-α among tested triterpenes.
LPS-stimulated J774 macrophages; all compounds inhibited NO >80%.
TNF-α NO inhibition IL-6 IL-10 macrophage LPS stimulation triterpene comparator

Lipase-Mediated Isomer Separation

The high structural similarity between alpha- and beta-amyrin makes chromatographic separation an ineffective and tedious choice [1]. Using Candida rugosa lipase with vinyl acetate as the acyl donor, acetylation of beta-amyrin proceeded more efficiently as compared to alpha-amyrin, enabling kinetic separation of the individual isomers from mixtures [1]. This differential reactivity provides a basis for both isomer-specific procurement and analytical verification.

Lipase isomer separation
Method context
Candida rugosa lipase preferentially acetylates beta-amyrin over alpha-amyrin, enabling kinetic separation.
Supports isomer-specific procurement and analytical verification workflows.
Vinyl acetate as acyl donor; conventional chromatography ineffective.
kinetic separation lipase catalysis isomer discrimination Candida rugosa procurement purity

Beta-Amyrin Application Scenarios


Chronic Wound Healing & Fibroblast Proliferation

Based on clinical evidence that beta-amyrin demonstrates the highest fibroblast proliferation and matrix remodeling compared to alpha-amyrin and lupeol [1], researchers investigating fibroblast-driven tissue repair mechanisms should select pure beta-amyrin. Using isomer mixtures would confound interpretation, as alpha-amyrin drives neovascularization while beta-amyrin drives fibroblast proliferation [1]. Applications include: in vitro fibroblast proliferation assays, ex vivo skin explant models, and in vivo wound healing studies where differential isomer effects are the primary experimental variable.

JNK/p38 Pathway Activation in Liver Cancer

Given beta-amyrin's demonstrated IC₅₀ of 25 μM against Hep-G2 cells and its mechanism involving p38 and JNK pathway activation with G2/M cell cycle arrest [1], this compound is specifically indicated for liver cancer mechanistic studies. The established dose-response relationship and pathway-specific activation profile distinguish beta-amyrin from other pentacyclic triterpenes that require synthetic modification to achieve comparable cytotoxicity [1].

Anti-Angiogenic Therapy in Colitis Models

In experimental colitis models where vascular remodeling is a therapeutic target, alpha/beta-amyrin offers a unique dual mechanism: it matches dexamethasone's anti-inflammatory effects on IL-1β and IL-10 while uniquely reducing VEGF expression [1]. This VEGF-inhibitory activity is not shared by corticosteroid comparators, making beta-amyrin-containing preparations particularly valuable for studies exploring anti-angiogenic approaches to inflammatory bowel disease [1].

Isomer-Specific Reference Standards

Due to the high structural similarity between alpha- and beta-amyrin that renders conventional chromatographic separation ineffective [1], procurement of analytically verified pure beta-amyrin is essential for: (1) developing tandem mass spectrometry-based discrimination methods; (2) serving as an authentic reference standard for plant extract quantification; and (3) validating lipase-mediated kinetic separation protocols where beta-amyrin's preferential acetylation enables isomer resolution [1].

Application
Selection Property
Validation Focus
Dermal regeneration research
Isomer-specific matrix remodeling endpoint context
Fibroblast proliferation and collagen deposition endpoints
Liver cancer cell-model studies
p38/JNK pathway activation context
Cytotoxicity and apoptosis pathway-response endpoints
Colitis vascular remodeling models
VEGF inhibition assay context
Inflammatory and angiogenic endpoint monitoring
Isomer-specific reference standard
Analytically verified isomer purity
MS-based or enzymatic isomer discrimination methods

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
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